

Application Notes and Protocols: 1-Methylindole-2-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: **1-Methylindole-2-carboxylic acid**

Cat. No.: **B095492**

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Introduction

1-Methylindole-2-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry, serving as a key scaffold for the synthesis of a diverse range of biologically active compounds.^{[1][2][3]} Its rigid bicyclic structure, coupled with the reactivity of the carboxylic acid group, allows for the facile introduction of various substituents to modulate pharmacological properties. This scaffold has been successfully employed in the development of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO) and cathepsin S, as well as agents targeting neurological disorders and viruses like HIV.^[4] The N-methylation of the indole nitrogen enhances metabolic stability and lipophilicity, making it an attractive starting point for drug discovery programs.^[5]

Applications in Medicinal Chemistry

Derivatives of **1-methylindole-2-carboxylic acid** have demonstrated a broad spectrum of pharmacological activities, including:

- Anticancer Agents: The scaffold is a core component of compounds designed as inhibitors of key cancer-related enzymes. For instance, indole-2-carboxamide derivatives have been

synthesized and evaluated as potent antiproliferative agents, acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).^[6]

- Antiviral Therapeutics: The indole nucleus of **1-methylindole-2-carboxylic acid** derivatives has been shown to chelate with magnesium ions in the active site of HIV-1 integrase, leading to the development of novel integrase strand transfer inhibitors (INSTIs).^{[7][8][9]}
- Immunomodulators: As a precursor to keto-indoles, it is used to synthesize inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.^[4]
- Anti-inflammatory and Autoimmune Disease Modulators: The scaffold is utilized in the preparation of α -ketoamides that act as inhibitors of cathepsin S, a protease involved in tumor invasion, angiogenesis, and autoimmune diseases.^[4]

Data Presentation: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

The following table summarizes the in vitro antiproliferative activity (GI50) of a series of 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide derivatives against various cancer cell lines. These compounds were synthesized from precursors related to **1-methylindole-2-carboxylic acid**.

Compound ID	R1	R2	R3	R4	Mean GI ₅₀ (μM)
5a	Cl	H	H	H	3.70
5c	Cl	H	H	4-piperidin-1-yl	1.70
5d	Cl	H	H	morpholin-4-yl	1.05
5f	H	Cl	H	H	1.95
5h	Cl	H	Cl	4-piperidin-1-yl	1.10
5i	Cl	H	Cl	morpholin-4-yl	1.50
5j	F	H	F	H	1.20
5k	F	H	F	4-piperidin-1-yl	1.40

Data extracted from Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. *Molecules*, 27(16), 5293.[\[6\]](#)

Experimental Protocols

Synthesis of a Representative 1-Methylindole-2-carboxamide Derivative

This protocol describes a general method for the amide coupling of **1-methylindole-2-carboxylic acid** with a primary amine, a common step in the synthesis of many biologically active derivatives.[\[6\]](#)[\[10\]](#)

Materials:

- **1-Methylindole-2-carboxylic acid**

- Amine of interest (e.g., phenethylamine)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- Dissolve **1-methylindole-2-carboxylic acid** (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the desired amine (1.1 equivalents) to the solution.
- Add DIPEA (3 equivalents) to the reaction mixture.
- Cool the mixture to 0 °C in an ice bath.
- Add BOP reagent (1.2 equivalents) portion-wise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-1-methylindole-2-carboxamide.
- Characterize the final product by spectroscopic methods (^1H NMR, ^{13}C NMR, and mass spectrometry).

In Vitro Cathepsin S Activity Assay (Fluorometric)

This protocol outlines a method for measuring the inhibitory activity of compounds derived from **1-methylindole-2-carboxylic acid** against human Cathepsin S.[\[2\]](#)[\[4\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Recombinant human Cathepsin S
- Cathepsin S Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5, containing 2.5 mM DTT and 2.5 mM EDTA)
- Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
- Test inhibitor (dissolved in DMSO)
- 96-well black microplate
- Fluorometer with excitation at ~400 nm and emission at ~505 nm

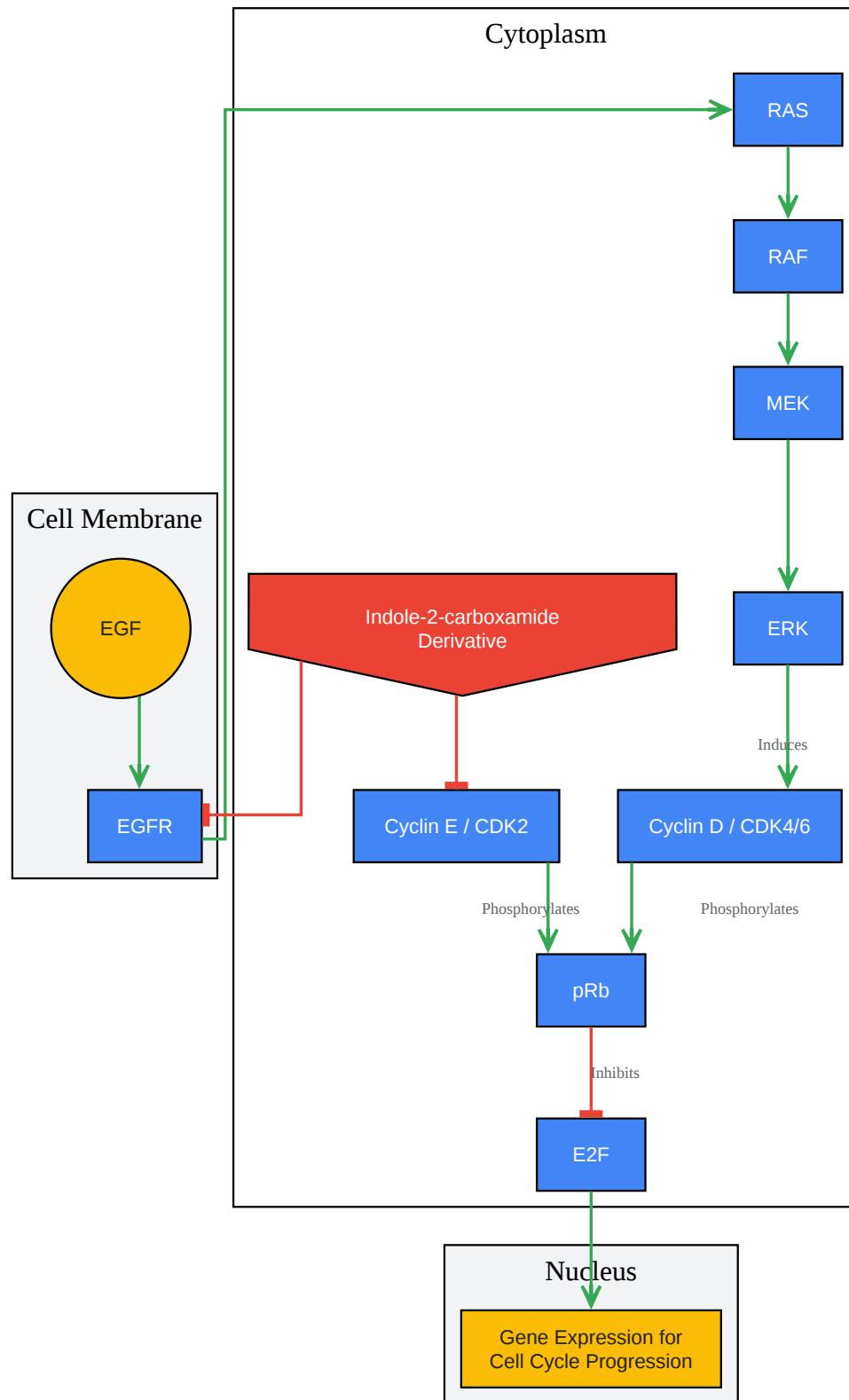
Procedure:

- Reagent Preparation:
 - Prepare a working solution of Cathepsin S Assay Buffer.
 - Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO

concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

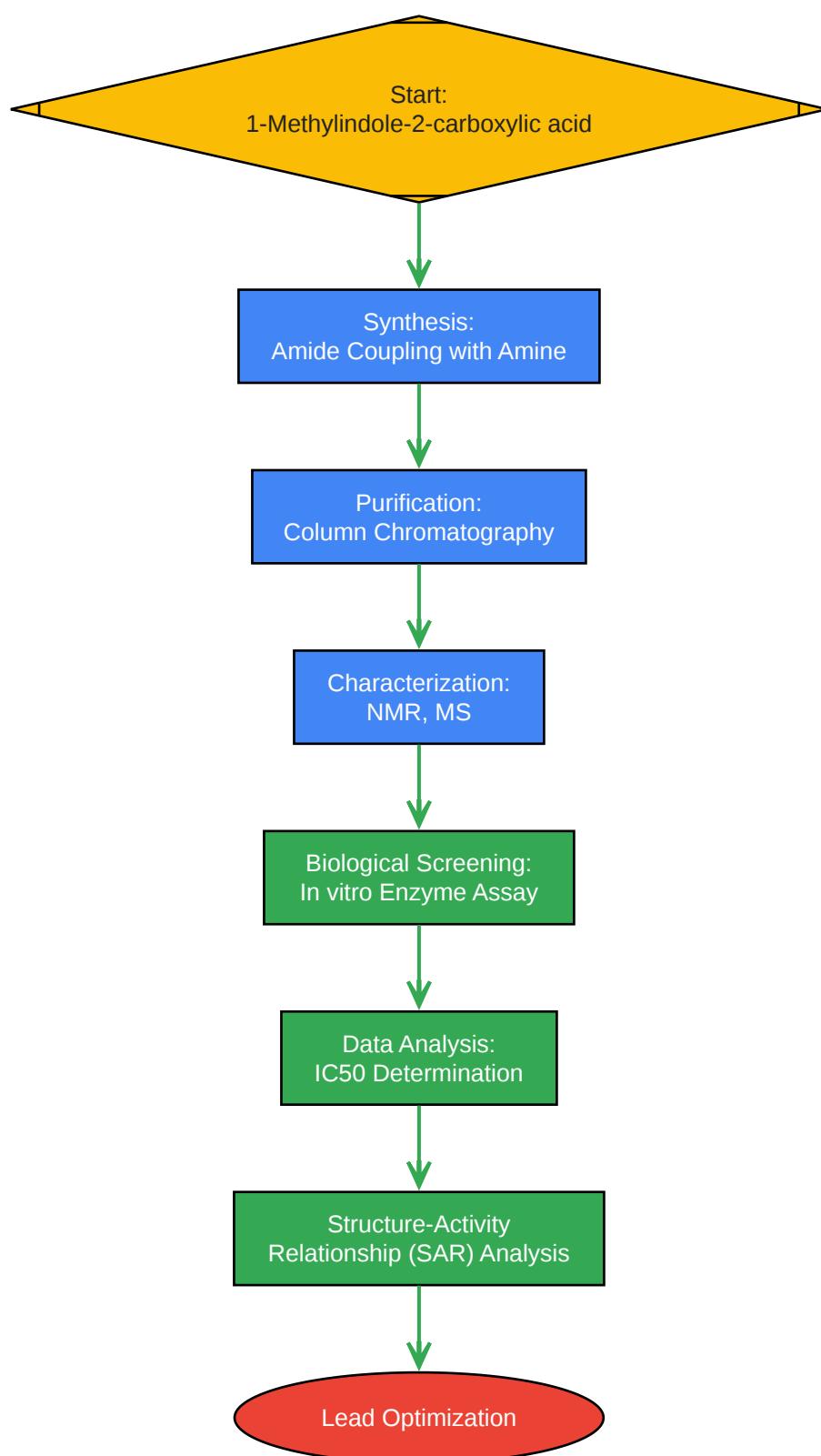
- Prepare a working solution of recombinant human Cathepsin S in the assay buffer.
- Prepare a working solution of the fluorogenic substrate in the assay buffer.
- Assay Setup (96-well plate):
 - Add 50 µL of Cathepsin S Assay Buffer to each well.
 - Add 2 µL of the diluted test inhibitor solutions to the appropriate wells.
 - Include a vehicle control (DMSO) and a positive control inhibitor (if available).
 - Add 25 µL of the diluted Cathepsin S enzyme solution to all wells except the "no enzyme" control wells.
 - Pre-incubate the plate at 37 °C for 15 minutes.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
 - Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time at 37 °C.
- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
 - Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Visualizations



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Caption: Simplified EGFR/CDK2 signaling pathway and points of inhibition.



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Caption: Experimental workflow for synthesis and evaluation.

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